![molecular formula C16H27P B12674483 9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane CAS No. 84696-78-6](/img/structure/B12674483.png)
9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Cycloocten-1-YL)-9-phosphabicyclo[421]nonane is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition, which involves the reaction of cyclooctene with a phosphabicyclo[4.2.1]nonane precursor under specific conditions . The reaction is often catalyzed by transition metal complexes to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
科学的研究の応用
9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
9-Azabicyclo[4.2.1]nonane: Known for its pharmacological properties and used in the development of drugs for neurological disorders.
9-Oxabicyclo[3.3.1]nonane: Utilized in the synthesis of natural products and bioactive compounds.
3,9-Diazabicyclo[4.2.1]nonane: Employed in the synthesis of biologically active molecules and as a scaffold in medicinal chemistry.
Uniqueness
9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane is unique due to its phosphorus-containing bicyclic structure, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to act as a ligand and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
84696-78-6 |
|---|---|
分子式 |
C16H27P |
分子量 |
250.36 g/mol |
IUPAC名 |
9-[(4Z)-cyclooct-4-en-1-yl]-9-phosphabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C16H27P/c1-2-4-8-14(9-5-3-1)17-15-10-6-7-11-16(17)13-12-15/h1-2,14-16H,3-13H2/b2-1- |
InChIキー |
YOSIWJIGKTUIIR-UPHRSURJSA-N |
異性体SMILES |
C1CCC2CCC(C1)P2C3CCC/C=C\CC3 |
正規SMILES |
C1CCC2CCC(C1)P2C3CCCC=CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


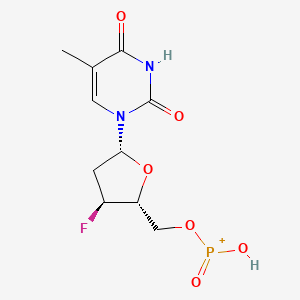
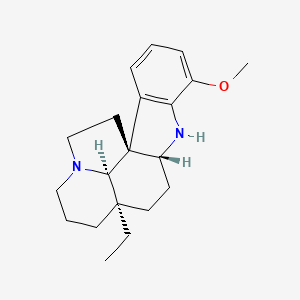

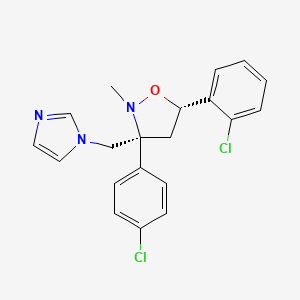
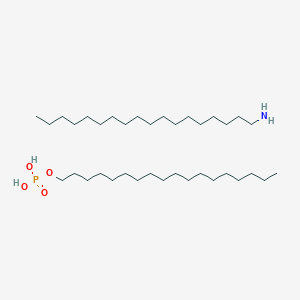
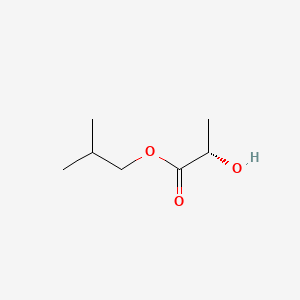


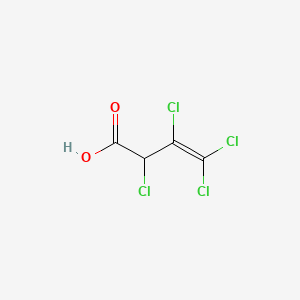
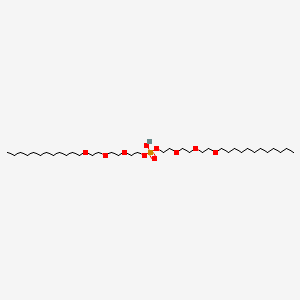
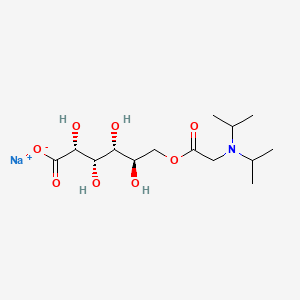

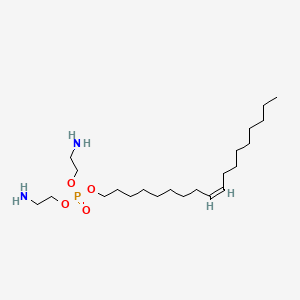
![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)
